Methyl 4-(cyclohexylcarbamoyl)benzoate

Lipophilicity Drug Design Physicochemical Profiling

Sourcing reproducible benzamide building blocks for serine protease inhibitor programs often fails due to batch variability. Methyl 4-(cyclohexylcarbamoyl)benzoate eliminates this risk as a validated neurotrypsin inhibitor precursor (WO2012059442A3). • Direct precursor to neurotrypsin inhibitors with 40% amidation yield and ACD/LogP 3.33 for CNS prodrug design • Unique Z′=2 crystal packing supports polymorph control and solid-form screening campaigns • ≥98% certified purity, -20°C storage ensures GLP-grade batch-to-batch reproducibility

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 245679-66-7
Cat. No. B181401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(cyclohexylcarbamoyl)benzoate
CAS245679-66-7
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2
InChIInChI=1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17)
InChIKeyMKPYUKXWEWMAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(Cyclohexylcarbamoyl)benzoate: Procurement Profile


Methyl 4-(cyclohexylcarbamoyl)benzoate (C15H19NO3, MW 261.32) is a para‑substituted benzamide that incorporates a methyl ester and a cyclohexylamide in a single, crystallographically characterized scaffold [REFS‑1]. It serves as a versatile intermediate in medicinal chemistry, most notably in the synthesis of neurotrypsin inhibitors [REFS‑2], and as a model compound for supramolecular hydrogen‑bonding studies [REFS‑1]. Commercial supply is available at ≥98% purity with defined storage and stability profiles [REFS‑3].

Methyl 4-(Cyclohexylcarbamoyl)benzoate: Non-Interchangeable Profile


Even minor modifications to the benzamide architecture—replacing the cyclohexyl group with phenyl, changing the ester from methyl to ethyl, or moving the carbamoyl substituent—can substantially alter the logP, hydrogen‑bonding topology, and metabolic stability of the resulting building block [REFS‑1][REFS‑2]. The quantitative evidence below demonstrates that Methyl 4-(cyclohexylcarbamoyl)benzoate occupies a distinct property space that cannot be replicated by its closest commercial analogs, making generic substitution incompatible with reproducible synthetic outcomes or structure‑based design campaigns.

Methyl 4-(Cyclohexylcarbamoyl)benzoate: Quantitative Differentiation Evidence


Lipophilicity Differentiation

The target compound displays an ACD/LogP of 3.33, which is approximately 0.4–0.6 log units higher than the ethyl ester analog (ethyl 4-(cyclohexylcarbamoyl)benzoate) and approximately 1.3 log units higher than the de‑cyclohexylated methyl 4‑benzamidobenzoate, as estimated by the same ACD/LogP algorithm [REFS‑1][REFS‑2]. This lipophilicity difference directly impacts membrane permeability predictions and solvent partitioning behavior in reaction workups.

Lipophilicity Drug Design Physicochemical Profiling

Crystallographic Uniqueness

Single-crystal X-ray diffraction reveals that Methyl 4-(cyclohexylcarbamoyl)benzoate crystallizes with two crystallographically independent molecules in the asymmetric unit (Z' = 2), a feature not observed in the closely related 4-chloro-N-cyclohexylbenzamide (Z' = 1) or 2,4-dichloro-N-cyclohexylbenzamide (Z' = 1) [REFS‑1][REFS‑2]. The two independent molecules adopt different ring orientations, generating a more complex N—H⋯O hydrogen-bond network along the [010] direction [REFS‑1].

Crystallography Solid-State Chemistry Hydrogen Bonding

Validated Synthetic Utility in Neurotrypsin Inhibition

Patent WO2012059442A3 explicitly discloses Methyl 4-(cyclohexylcarbamoyl)benzoate as a starting material for the synthesis of acylamino-phthalic acid amides that inhibit neurotrypsin, a serine protease implicated in cognitive disorders [REFS‑1]. The downstream product, Methyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-(cyclohexylcarbamoyl)benzoate, is formed in 40% yield under mild basic conditions (K₂CO₃, MeOH/H₂O) [REFS‑2]. No analogous use is reported for the corresponding ethyl ester or non‑cyclohexyl benzamide building blocks in this patent family.

Medicinal Chemistry Patent Literature Neurotrypsin Inhibition

Supplier-Certified Purity and Stability

Multiple reputable suppliers certify Methyl 4-(cyclohexylcarbamoyl)benzoate at ≥98% purity (HPLC) and specify storage at –20°C for long-term stability, with a recommended working stock handling at 2–8°C in sealed, dry conditions [REFS‑1][REFS‑2][REFS‑3]. In contrast, the commonly offered ethyl ester analog is typically listed at 95–97% purity without a defined cryo‑storage protocol, and the free acid analog 4-(cyclohexylcarbamoyl)benzoic acid often lacks a certified purity specification entirely [REFS‑3].

Quality Control Procurement Specifications Stability

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of Methyl 4-(cyclohexylcarbamoyl)benzoate is calculated as 55.4 Ų, identical to its ethyl ester analog (55.4 Ų) but significantly lower than the free carboxylic acid derivative 4-(cyclohexylcarbamoyl)benzoic acid (≈63.6 Ų) [REFS‑1][REFS‑2]. The reduced TPSA relative to the free acid predicts superior passive intestinal absorption according to the Veber rule (TPSA < 140 Ų requirement), while the methyl ester offers a favorable balance of lipophilicity and hydrogen-bond acceptor count compared to the acid [REFS‑2].

Drug-Likeness ADME Prediction Physicochemical Descriptors

Methyl 4-(Cyclohexylcarbamoyl)benzoate: Application Scenarios


Neurotrypsin Inhibitor Lead Optimization

The compound’s validated role as a direct precursor to potent neurotrypsin inhibitors (WO2012059442A3) makes it the building block of choice for medicinal chemistry teams pursuing serine protease targets implicated in cognitive dysfunction [REFS‑1]. Its 40% yield in the key amidation step, combined with a LogP of 3.33 that promotes CNS penetration, provides a derisked starting point that generic benzamide esters cannot replicate.

Solid-State Formulation and Crystallization Engineering

The unique Z' = 2 crystal packing with two independent molecular conformations offers distinct dissolution and mechanical property profiles compared to monomeric halogenated analogs [REFS‑2]. This makes the compound a valuable model system for studying polymorph control and crystal habit modification in automated solid‑form screening campaigns.

Lipophilicity-Driven Drug Design and Prodrug Synthesis

With an ACD/LogP of 3.33—substantially higher than non‑cyclohexyl or free‑acid analogs—this methyl ester serves as an optimal lipophilic handle for prodrug strategies, where enhanced membrane permeability is required [REFS‑3]. Its ≥98% certified purity and defined –20°C storage ensure batch‑to‑batch reproducibility in GLP‑grade pharmacokinetic studies.

Hydrogen-Bonding Network Studies in Supramolecular Chemistry

The robust N—H⋯O hydrogen‑bond chains observed in the crystal structure [REFS‑2] position the compound as a reliable tecton for designing supramolecular assemblies, metal‑organic frameworks, or co‑crystals, where predictable intermolecular connectivity is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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